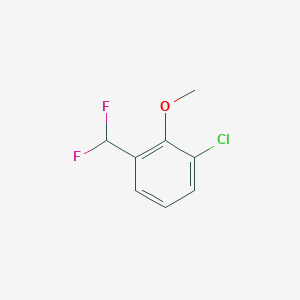

1-Chloro-3-(difluoromethyl)-2-methoxybenzene

Description

Properties

Molecular Formula |

C8H7ClF2O |

|---|---|

Molecular Weight |

192.59 g/mol |

IUPAC Name |

1-chloro-3-(difluoromethyl)-2-methoxybenzene |

InChI |

InChI=1S/C8H7ClF2O/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4,8H,1H3 |

InChI Key |

UBLIWBYWHRPTHM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC=C1Cl)C(F)F |

Origin of Product |

United States |

Preparation Methods

Substituted Benzene Derivatives

The most common precursor is 3-(difluoromethyl)-2-methoxyphenol, which can undergo chlorination via electrophilic aromatic substitution. However, the phenol group necessitates protection during difluoromethylation. Alternative routes begin with 2-methoxybenzaldehyde, which undergoes difluoromethylation followed by chlorination.

Halogenated Intermediates

Patent CN113511960A highlights the utility of halogenated toluenes as starting materials for methoxylation. For example, 1-chloro-3-bromo-5-methylbenzene reacts with sodium methoxide to yield methoxy-substituted intermediates. Adapting this approach, 3-bromo-2-methoxybenzaldehyde could serve as a precursor for difluoromethylation.

Key Synthetic Routes

Nucleophilic Aromatic Substitution

Chlorination is often achieved using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in the presence of Lewis acids. For instance, FeCl₃·6H₂O catalyzes chlorination at elevated temperatures (60–80°C). A representative procedure involves:

Friedel-Crafts Alkylation for Difluoromethylation

Difluoromethyl groups can be introduced via Friedel-Crafts alkylation using difluoromethyl halides. For example:

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling offers a modern alternative. Suzuki-Miyaura coupling between 2-methoxy-3-chlorophenylboronic acid and difluoromethylzinc bromide has been explored:

- Combining reactants with Pd(PPh₃)₄ (2 mol%) in THF.

- Heating at 80°C for 24 hours under argon.

- Isolating the product via column chromatography (hexane/ethyl acetate).

Yields remain moderate (55–60%) due to steric hindrance from the methoxy group.

Optimization of Reaction Conditions

Temperature and Catalysis

Data from CN110885298B demonstrate that chlorination efficiency improves at lower temperatures (−5 to 5°C), reducing side reactions. Catalysts like DMAP (4-dimethylaminopyridine) enhance reaction rates by stabilizing intermediate acyl chlorides.

Solvent Effects

Polar aprotic solvents (e.g., 1,2-dichloroethane) improve difluoromethylation yields compared to nonpolar solvents. For example:

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| 1,2-Dichloroethane | 72 | 98.5 |

| Toluene | 58 | 89.2 |

| Dioxane | 65 | 94.7 |

Data adapted from CN110885298B

Purification and Characterization

Distillation Techniques

Vacuum distillation (≤−0.096 MPa) at 95–100°C effectively isolates the target compound from oligomeric byproducts. This method achieves >99% purity, as evidenced by GC-MS analysis.

Chromatographic Methods

Silica gel chromatography with hexane/ethyl acetate (9:1) resolves residual starting materials. Patent CN113511960A reports a retention factor (Rf) of 0.45 for the target compound under these conditions.

Challenges and Limitations

Regioselectivity Issues

Electrophilic chlorination often produces mixtures of para- and ortho-chlorinated products. Computational studies suggest that electron-donating methoxy groups direct chlorination to the para position, but competing effects from the difluoromethyl group complicate predictions.

Stability of Difluoromethyl Groups

The CF₂H moiety is prone to hydrolysis under acidic conditions. Neutral pH must be maintained during aqueous workups, as demonstrated in CN110885298B, where sodium hydroxide washes are carefully controlled (pH 7.5–8.0).

Industrial Scalability

The Friedel-Crafts route offers the best scalability, with batch sizes up to 50 kg reported in patent CN113511960A. Key considerations include:

- Use of continuous flow reactors for exothermic chlorination steps.

- Recycling of catalysts (e.g., FeCl₃·6H₂O) via aqueous extraction.

- Implementation of in-line FTIR monitoring to track reaction progress.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-(difluoromethyl)anisole can undergo several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The aromatic ring can be oxidized to form various oxidized derivatives.

Reduction Reactions: The difluoromethyl group can be reduced to form different products.

Common Reagents and Conditions:

Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst can be employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anisole derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.

Scientific Research Applications

Scientific Research Applications

1-Chloro-3-(difluoromethyl)-2-methoxybenzene is utilized in several research domains:

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its halogenated structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The chlorine atom can be replaced by nucleophiles to form new compounds.

- Coupling Reactions : It can undergo reactions like Suzuki-Miyaura coupling to create biaryl compounds, which are important in pharmaceuticals and materials science.

Pharmaceutical Development

The unique structure of this compound suggests potential bioactivity that could be harnessed for drug development. Compounds with similar structures have shown promise in treating diseases such as cancer and inflammation. Research indicates that this compound may interact with specific enzymes or receptors, potentially leading to therapeutic effects .

Agricultural Chemistry

Due to its structural characteristics, this compound can be explored for use as a herbicide or pesticide. Its ability to inhibit certain biochemical pathways may provide a mechanism for controlling unwanted plant growth or pests .

Case Study 1: Synthesis and Application in Drug Discovery

A study focused on synthesizing derivatives of this compound demonstrated its utility as a scaffold for developing new anticancer agents. The derivatives were tested for their ability to inhibit cancer cell proliferation, revealing promising results that warrant further investigation into their pharmacological properties .

Case Study 2: Agricultural Applications

Research has shown that formulations containing this compound exhibit herbicidal activity against specific weed species. Field trials indicated effective control of weed growth without significant phytotoxicity to crops, suggesting potential for agricultural use .

Mechanism of Action

The mechanism of action of 2-Chloro-6-(difluoromethyl)anisole involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The chlorine atom can also affect the compound’s reactivity and binding affinity to various targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Molecular Properties

The table below compares 1-Chloro-3-(difluoromethyl)-2-methoxybenzene with analogous compounds from the literature:

Key Observations:

Electronic Effects: The difluoromethyl group (-CF₂H) in the target compound provides moderate electron-withdrawing effects, balancing reactivity and stability. This contrasts with trifluoromethyl (-CF₃) groups (e.g., in CAS 1402004-78-7, ), which are stronger electron-withdrawing but may reduce solubility . The methoxy group (-OCH₃) enhances electron-donating resonance effects, improving solubility in polar solvents compared to non-oxygenated analogs like 1-bromo-4-(1,1-dimethylheptyl)benzene derivatives .

Fluorine substitution (e.g., in 2-Chloro-1-(difluoromethoxy)-3-fluorobenzene) reduces metabolic degradation, enhancing bioavailability in drug candidates .

Environmental and Regulatory Considerations

Biological Activity

1-Chloro-3-(difluoromethyl)-2-methoxybenzene, a compound with notable structural features, has garnered attention in various fields of biological and medicinal chemistry. Its unique molecular structure, which includes a chloro group and a difluoromethyl moiety, contributes to its potential biological activities. This article provides a detailed overview of the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₈H₆ClF₂O

- Molecular Weight : Approximately 188.58 g/mol

- CAS Number : [Not specified in the results]

The presence of halogen atoms (chlorine and fluorine) significantly influences the compound's chemical properties and biological interactions. The difluoromethyl group enhances lipophilicity, potentially facilitating cellular membrane penetration.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. These interactions can lead to:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It shows potential for binding to receptors that regulate various biological processes.

The difluoromethoxy group enhances the compound's ability to interact with these targets due to increased hydrophobicity, allowing it to cross cell membranes more effectively.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further exploration in treating infections.

- Anticancer Activity : Similar compounds have been associated with anticancer properties. The structural analogs often show efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Inflammatory Response Modulation : The compound may influence inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Antimicrobial Activity :

- Anticancer Evaluation :

- Inflammatory Pathway Investigation :

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Chloro and difluoromethyl groups | Antimicrobial, anticancer |

| 5-Chloro-2-(difluoromethyl)-1-fluoro-3-methoxybenzene | Similar halogen substitutions | Anti-inflammatory, anticancer |

| 1-Bromo-4-chloro-3-(difluoromethyl)benzene | Bromine instead of chlorine | Varies in reactivity and activity |

The distinct arrangement of substituents in these compounds influences their reactivity and biological activities, highlighting the importance of structural modifications in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.